S-[N-(3-PHENYLPROPYL)(THIOCARBAMOYL)]-L-CYSTEINE
CAS No.:
Cat. No.: VC13332101
Molecular Formula: C13H18N2O2S2
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O2S2 |
|---|---|
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 2-amino-3-(3-phenylpropylcarbamothioylsulfanyl)propanoic acid |
| Standard InChI | InChI=1S/C13H18N2O2S2/c14-11(12(16)17)9-19-13(18)15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17) |
| Standard InChI Key | XMEUXBMTQJJHED-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCCNC(=S)SCC(C(=O)O)N |
| Canonical SMILES | C1=CC=C(C=C1)CCCNC(=S)SCC(C(=O)O)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition
The compound has the molecular formula C₁₃H₁₈N₂O₂S₂ and a molecular weight of 298.4 g/mol . Its IUPAC name, 2-amino-3-(3-phenylpropylcarbamothioylsulfanyl)propanoic acid, reflects the presence of:
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A cysteine backbone with an amino group at position 2 and a carboxyl group at position 3.
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A thiocarbamoyl group (-NHC(=S)S-) linked to a 3-phenylpropyl moiety .
Structural Features
The SMILES notation (C1=CC=C(C=C1)CCCNC(=S)SCC(C(=O)O)N) and InChIKey (XMEUXBMTQJJHED-UHFFFAOYSA-N) provide precise stereochemical details . The thiocarbamoyl group introduces a planar, electron-rich region, facilitating interactions with biological targets such as enzymes and receptors .
Table 1: Key Structural Descriptors
Synthesis and Production
Laboratory Synthesis
The compound is synthesized via a nucleophilic addition-elimination reaction between L-cysteine and 3-phenylpropyl isothiocyanate under mild aqueous or organic conditions . The reaction proceeds as follows:
Key parameters include:
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pH control (neutral to slightly basic) to optimize thiol reactivity.
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Temperature (20–25°C) to prevent decomposition.
Industrial-Scale Production
Industrial methods emphasize high-yield purification using:
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Crystallization from ethanol/water mixtures.
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Chromatographic techniques (e.g., reverse-phase HPLC) for >98% purity .
Biological Activity and Mechanisms
Enzyme Induction
The compound induces glutathione S-transferase (GST) and heme oxygenase-1 (HO-1), enzymes critical for detoxification and antioxidant defense .
Table 2: Enzyme Induction Profiles
| Enzyme | Induction Level | Biological Impact | Source |
|---|---|---|---|
| GST | Moderate | Enhanced detoxification of electrophiles | |
| HO-1 | High | Reduced oxidative stress and apoptosis |
In renal epithelial cells, 5–10 μM concentrations upregulate HO-1 via ERK/MAPK and PI3K pathways, while higher doses (>20 μM) induce apoptosis through JNK activation .
Nephroprotective Effects
Preclinical studies demonstrate efficacy against cisplatin-induced nephrotoxicity:
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In vitro: Pretreatment with 10 μM reduced caspase-3 activity by 65% .
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In vivo (rat model): Daily doses of 25 mg/kg normalized serum creatinine and urea levels .
Figure 1: Mechanism of Renoprotection
Pharmacological and Industrial Applications
Industrial Uses
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Pharmaceutical Intermediate: Utilized in synthesizing thiocarbamate-based drugs.
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Agrochemical Development: Serves as a precursor for herbicides with improved biodegradability.
Comparative Analysis with Analogues
Table 3: Comparison with S-[N-Benzyl(thiocarbamoyl)]-L-cysteine
| Property | S-[N-(3-Phenylpropyl)]-L-cysteine | S-[N-Benzyl]-L-cysteine |
|---|---|---|
| Molecular Weight | 298.4 g/mol | 270.4 g/mol |
| GST Induction | Moderate | High |
| Solubility in Water | Moderate | Low |
| Nephroprotective Efficacy | Yes | Limited |
The elongated 3-phenylpropyl chain enhances membrane permeability compared to benzyl analogues .
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